molecular formula C10H20O B110309 (Z)-3-Decenol CAS No. 10340-22-4

(Z)-3-Decenol

Cat. No.: B110309
CAS No.: 10340-22-4
M. Wt: 156.26 g/mol
InChI Key: MTIJDFJGPCJFKE-FPLPWBNLSA-N
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Description

(Z)-3-Decenol: is an organic compound with the molecular formula C₁₀H₂₀O . It is a type of unsaturated alcohol, specifically a decenol, where the double bond is located at the third carbon atom and is in the Z (cis) configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using suitable catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the Z-configuration of the double bond.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-3-Decenol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-Decenal or 3-Decanoic acid.

    Reduction: Formation of Decan-1-ol.

    Substitution: Formation of various substituted decenols depending on the reagents used.

Scientific Research Applications

Chemistry: (Z)-3-Decenol is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used as a pheromone or signaling molecule in studies involving insects and other organisms.

Medicine: While not directly used as a drug, this compound is studied for its potential therapeutic properties and its role in the synthesis of bioactive compounds.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-Decenol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may act as a ligand for certain receptors, triggering specific cellular responses. The exact pathways and molecular targets can vary based on the context of its use.

Comparison with Similar Compounds

    3-Decen-1-ol, (E)-: The E (trans) isomer of 3-Decen-1-ol.

    3-Decyn-1-ol: An alkyne analog of 3-Decen-1-ol.

    3-Decenal: The aldehyde form of 3-Decen-1-ol.

Uniqueness: (Z)-3-Decenol is unique due to its Z-configuration, which imparts specific chemical and physical properties. This configuration can influence its reactivity, interaction with biological targets, and its role in various applications.

Properties

IUPAC Name

(Z)-dec-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h7-8,11H,2-6,9-10H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIJDFJGPCJFKE-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884463
Record name 3-Decen-1-ol, (3Z)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10340-22-4
Record name (Z)-3-Decen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10340-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Decen-1-ol, (3Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Decen-1-ol, (3Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Decen-1-ol, (3Z)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-3-decenol
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Record name 3-DECEN-1-OL, (3Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (Z)-3-Decenol function as a pheromone in woodwasps?

A1: this compound acts as a component of the male-produced aggregation pheromone in Sirex noctilio [, ]. This means that male wasps release this compound to attract both males and females, potentially facilitating lek formation and mating []. Interestingly, while both sexes respond to this compound, the strength of their antennal response varies depending on the dose and the specific stereoisomer of the compound []. Further research on Sirex nitobei also identified this compound in male extracts, suggesting a similar pheromonal role in this species as well [].

Q2: What is known about the release and perception of this compound in Sirex noctilio?

A2: Research indicates that male Sirex noctilio synthesize and/or store this compound in their hind legs, likely within the leg-tendon gland []. The release rate of this compound from male wasps was found to be significantly higher than that observed from artificial lures used in previous studies []. This suggests that the natural pheromone plume might be more complex and potentially involves other compounds in addition to this compound. The perception of this compound occurs through the antennae of both male and female S. noctilio. Interestingly, female antennae generally exhibited a stronger response to (Z)-3-Octenol and (Z)-4-Decenol compared to males [], indicating potential differences in the olfactory sensitivities between sexes.

Q3: What analytical techniques are used to study this compound?

A3: Researchers utilize a combination of sophisticated techniques to identify, quantify, and study this compound. These include:

  • Gas Chromatography coupled with Electro-antennographic Detection (GC-EAD): This method allows scientists to identify compounds that elicit a response from insect antennae, confirming their biological activity as pheromones or attractants [, ].
  • Gas Chromatography-Mass Spectrometry (GC-MS): This widely used technique separates and identifies volatile compounds based on their mass-to-charge ratio, providing structural information about the compound of interest [].
  • Two-dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC x GC TOF MS): This advanced technique provides enhanced separation and identification capabilities for complex mixtures, offering a more comprehensive analysis of volatile organic compounds [].
  • Solid-Phase Microextraction (SPME): This technique allows for the preconcentration of volatile compounds from a sample before analysis, increasing the sensitivity and detection limits of analytical methods [].

Q4: What are the potential applications of understanding this compound's role in woodwasp ecology?

A4: Unraveling the mechanisms of this compound signaling in woodwasps could pave the way for novel pest management strategies. For example, this knowledge could be applied to:

  • Develop highly specific and effective pheromone traps: By optimizing the blend and release rate of pheromone components, including this compound, researchers can create more effective tools for monitoring and controlling woodwasp populations [].
  • Disrupt mating and reduce populations: Understanding the pheromonal communication of woodwasps could lead to the development of mating disruption techniques. This involves saturating the environment with synthetic pheromones to confuse insects and prevent successful mating, ultimately reducing their population size [].

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